molecular formula C6H9N3O3 B3369784 2-(3,5-Dioxopiperazin-1-yl)acetamide CAS No. 24553-06-8

2-(3,5-Dioxopiperazin-1-yl)acetamide

Cat. No.: B3369784
CAS No.: 24553-06-8
M. Wt: 171.15 g/mol
InChI Key: NEJIUCPWCYXIJN-UHFFFAOYSA-N
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Description

Contextualization within Cyclic Imide and Amide Chemistry

The chemical structure of 2-(3,5-Dioxopiperazin-1-yl)acetamide contains both cyclic imide and amide functionalities, which are pivotal to its reactivity and properties. A cyclic imide is a functional group where two acyl groups are bonded to a single nitrogen atom, which is part of a ring structure. wisdomlib.orgwikipedia.org In this molecule, the piperazine-2,5-dione core can be considered a cyclic di-amide or a type of cyclic imide, specifically a glutarimide (B196013) derivative. wikipedia.org Cyclic imides are known for their broad applications in chemistry and agriculture. wisdomlib.org

The amide group, in this case, the acetamide (B32628) side chain (-CH₂C(O)NH₂), is one of the most fundamental functional groups in organic chemistry and biochemistry, forming the backbone of peptides and proteins. The presence of both a cyclic imide core and an exocyclic amide group imparts a distinct chemical character to the molecule. The piperazine-2,5-dione ring itself is a nearly planar and conformationally constrained scaffold. wikipedia.org This rigidity, combined with the hydrogen bonding capabilities of the amide and imide groups, influences how the molecule interacts with other chemical species and its stability. wikipedia.org

Most common imides are synthesized by heating dicarboxylic acids or their anhydrides with ammonia (B1221849) or primary amines. wikipedia.org The piperazine-2,5-dione ring system, also known as a diketopiperazine (DKP), is of great interest as many natural products contain this core structure. researchgate.net These structures are often formed as degradation products of polypeptides. wikipedia.org

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₉N₃O₃
Molar Mass171.15 g/mol
IUPAC NameThis compound
Core StructurePiperazine-2,5-dione
Key Functional GroupsCyclic Imide, Amide

This table presents fundamental chemical data for the compound.

Significance as a Heterocyclic Scaffold in Organic Synthesis

Heterocyclic scaffolds are foundational to the development of new chemical entities. The piperazine (B1678402) nucleus, and specifically the piperazine-2,5-dione ring of this compound, serves as a "privileged structure" in medicinal chemistry and organic synthesis. rsc.org This means the scaffold is frequently found in biologically active compounds. rsc.org

The utility of this compound as a scaffold lies in the reactivity of its functional groups. The nitrogen atoms and the alpha-carbons (adjacent to the carbonyl groups) of the piperazine-dione ring can be functionalized, allowing for the systematic construction of a library of derivatives. mdpi.com For instance, the unsubstituted nitrogen of the ring can react with various electrophiles, while the methylene (B1212753) groups can be activated for condensation reactions. researchgate.net

Research has demonstrated that derivatives of piperazine-2,5-dione are useful in peptide synthesis and can act as precursors for other heterocyclic systems like pyrazines. researchgate.netacs.org The ability to introduce diverse substituents at multiple positions on the ring allows chemists to fine-tune the steric and electronic properties of the resulting molecules. wikipedia.org This modular approach is a cornerstone of modern synthetic strategies, enabling the exploration of vast chemical space. For example, the synthesis of mono- and bis-arylidene derivatives from a piperazine-2,5-dione core highlights the scaffold's versatility in creating conjugated systems. researchgate.net The development of bis(2,6-dioxopiperazine) derivatives has also been a subject of research. nih.govnih.gov

Table 2: Examples of Synthetic Applications of the Piperazine-dione Scaffold

Reaction TypeReagentsResulting StructureResearch Focus
Aldol (B89426) CondensationAromatic AldehydesArylidene-piperazinedionesSynthesis of conjugated systems researchgate.net
N-AlkylationAlkyl HalidesN-Substituted piperazinedionesDiversification of the core structure rsc.orgmdpi.com
C-H FunctionalizationVarious (e.g., via radical intermediates)C-Substituted piperazinedionesCreation of complex derivatives mdpi.com

This table illustrates the synthetic versatility of the piperazine-dione scaffold, which is central to the utility of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dioxopiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c7-4(10)1-9-2-5(11)8-6(12)3-9/h1-3H2,(H2,7,10)(H,8,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJIUCPWCYXIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)CN1CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362016
Record name 2-(3,5-dioxopiperazin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24553-06-8
Record name 2-(3,5-dioxopiperazin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies of 2 3,5 Dioxopiperazin 1 Yl Acetamide

Ring-Opening Reactions of the Dioxopiperazine Core

The piperazine-2,6-dione (B107378) ring system, a cyclic diamide (B1670390), is susceptible to cleavage under various conditions, most notably through ammonolysis and hydrolysis. These reactions lead to the formation of linear derivatives.

Ammonolysis Pathways and Iminodiacetic Acid Diamide Formation

While specific studies on the ammonolysis of 2-(3,5-Dioxopiperazin-1-yl)acetamide are not extensively documented in the public literature, the general reactivity of piperazine-2,6-diones suggests that the ring can be opened by ammonia (B1221849). This reaction would proceed via nucleophilic attack of ammonia on one of the carbonyl carbons of the dioxopiperazine ring.

The proposed pathway would involve the cleavage of one of the amide bonds within the ring to form an intermediate, which upon further reaction would yield a derivative of iminodiacetic acid diamide. The reaction is analogous to the ammonolysis of other cyclic imides and lactams. The specific product would be N-(2-amino-2-oxoethyl)iminodiacetic acid diamide. The reaction conditions, such as temperature and pressure, would be critical in determining the rate and yield of this transformation.

Hydrolytic Transformations of the Piperazine-2,6-dione System

The hydrolysis of the piperazine-2,6-dione ring is a more commonly studied transformation. Both acidic and basic conditions can promote the cleavage of the cyclic amide bonds.

Under acidic conditions, the hydrolysis is typically initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The collapse of this intermediate results in the cleavage of a C-N bond, opening the ring to form N-(carboxymethyl)glycinamide. Further hydrolysis of the remaining amide and the terminal acetamide (B32628) group can occur under more forcing conditions.

In alkaline solutions, the hydrolysis is initiated by the direct nucleophilic attack of a hydroxide (B78521) ion on a carbonyl carbon. This is generally a slower process for amides compared to esters but can be accelerated by heating. The ring-opening would yield the corresponding carboxylate salt. Studies on related dioxopiperazine structures have shown that hydrolysis is often the primary degradation pathway in aqueous solutions, and the rate is significantly pH-dependent, with faster degradation observed in alkaline media.

The hydrolysis of piperazine-2,5-dione, a related diketopiperazine, has been studied and shown to yield the dipeptide glycylglycine. libretexts.orgnih.gov This suggests that the piperazine-2,6-dione core of the title compound would similarly yield linear amino acid derivatives upon hydrolysis.

Reaction Type Reagent Proposed Major Product General Conditions
AmmonolysisAmmonia (NH₃)N-(2-amino-2-oxoethyl)iminodiacetic acid diamideElevated temperature and pressure
Acidic HydrolysisAqueous Acid (e.g., HCl)N-(carboxymethyl)glycinamideHeating
Alkaline HydrolysisAqueous Base (e.g., NaOH)Sodium salt of N-(carboxymethyl)glycinamideHeating

Reactions Involving the Acetamide Functional Group

The exocyclic acetamide group (-CH₂C(=O)NH₂) of this compound also possesses characteristic reactivity.

Hydrolysis of the acetamide group can occur under both acidic and basic conditions, typically requiring heating. libretexts.org Acid-catalyzed hydrolysis would yield 2-(3,5-dioxopiperazin-1-yl)acetic acid and an ammonium (B1175870) salt. libretexts.org Base-catalyzed hydrolysis would produce the salt of 2-(3,5-dioxopiperazin-1-yl)acetic acid and ammonia gas. libretexts.org The relative rates of hydrolysis between the cyclic diamide and the exocyclic acetamide would depend on the specific reaction conditions.

The amide nitrogen of the acetamide group is generally less nucleophilic than the amine nitrogens due to the electron-withdrawing effect of the adjacent carbonyl group. However, it can still undergo reactions such as N-alkylation or N-acylation under appropriate conditions, although these are less common than reactions at the piperazine (B1678402) nitrogens.

Electrophilic and Nucleophilic Reactivity at Nitrogen Centers

The this compound molecule contains three nitrogen atoms, each with distinct reactivity profiles.

The nitrogen atom at position 1 of the piperazine ring, to which the acetamidoethyl group is attached, is a tertiary amine incorporated within a cyclic imide structure. Its nucleophilicity is significantly reduced due to the delocalization of its lone pair of electrons into the two adjacent carbonyl groups. Consequently, it is generally unreactive towards electrophiles under normal conditions.

The nitrogen atom at position 4 of the piperazine ring is a secondary amine and part of an amide linkage. While its lone pair is also involved in amide resonance, it remains the most nucleophilic nitrogen in the dioxopiperazine ring. This position is susceptible to electrophilic attack, such as alkylation or acylation, under basic conditions that deprotonate the nitrogen, thereby increasing its nucleophilicity.

The nitrogen of the acetamide side chain is a primary amide nitrogen. As mentioned, its nucleophilicity is attenuated by the carbonyl group. However, it can be deprotonated by strong bases to form an amidate anion, which is a potent nucleophile.

Studies on Chemical Stability and Controlled Degradation

The chemical stability of this compound is a critical aspect, particularly in aqueous environments. As suggested by studies on related compounds, the primary degradation pathway is likely hydrolysis of the dioxopiperazine ring. The rate of this degradation is expected to be pH-dependent, with increased instability at both low and high pH values.

Controlled degradation can be achieved by manipulating the pH and temperature of the solution. For instance, selective hydrolysis of the more labile imide bonds of the dioxopiperazine ring over the exocyclic acetamide might be possible under carefully controlled, mild basic conditions.

Structural Elucidation and Conformational Analysis of 2 3,5 Dioxopiperazin 1 Yl Acetamide

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the molecular structure of 2-(3,5-dioxopiperazin-1-yl)acetamide. By combining data from various spectroscopic techniques, a detailed picture of its connectivity and functional groups can be established.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. While specific experimental data for this exact compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of closely related structures.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information about the chemical environment of the protons and carbons. In ¹H NMR, the protons of the acetamide (B32628) methylene (B1212753) group (-CH₂-C=O) would likely appear as a singlet, while the methylene protons on the dioxopiperazine ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The N-H protons of the amide and the piperazine (B1678402) ring would be observable, with their chemical shifts being sensitive to the solvent and concentration.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are essential for unambiguously assigning these signals. COSY spectra would reveal the coupling relationships between adjacent protons, helping to trace the spin systems within the molecule. researchgate.net HSQC would correlate each proton signal to its directly attached carbon atom. Further structural details can be obtained from Heteronuclear Multiple Bond Correlation (HMBC) experiments, which show correlations between protons and carbons over two to three bonds, confirming the connectivity between the acetamide side chain and the dioxopiperazine ring. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on similar compounds and may vary in experimental conditions.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Acetamide -CH₂-~4.0 - 4.5~45 - 50
Acetamide -C=O-~170 - 175
Dioxopiperazine -CH₂- (position 2)~3.8 - 4.2~48 - 53
Dioxopiperazine -CH₂- (position 6)~3.8 - 4.2~48 - 53
Dioxopiperazine -C=O (position 3)-~165 - 170
Dioxopiperazine -C=O (position 5)-~165 - 170
Acetamide -NH₂~7.0 - 8.0-
Dioxopiperazine -NH~7.5 - 8.5-

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in this compound. researchgate.net The spectra are expected to be dominated by characteristic absorption bands of the amide functional groups.

In the FT-IR spectrum, strong absorption bands corresponding to the C=O stretching vibrations of the two amide groups in the dioxopiperazine ring and the acetamide side chain are expected in the region of 1650-1700 cm⁻¹. researchgate.net The N-H stretching vibrations of the primary and secondary amides would likely appear as broad bands in the range of 3200-3400 cm⁻¹. The C-N stretching vibrations would be observed in the fingerprint region, typically between 1200 and 1400 cm⁻¹.

Raman spectroscopy, being complementary to FT-IR, would also show the characteristic vibrations of the molecule. The C=O stretching bands are typically strong in the Raman spectrum as well. The symmetric vibrations of the dioxopiperazine ring may also give rise to distinct Raman signals.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
N-H Stretching (Amide)3200 - 3400
C-H Stretching (Aliphatic)2850 - 3000
C=O Stretching (Dioxopiperazine & Acetamide)1650 - 1700
N-H Bending (Amide)1550 - 1650
C-N Stretching1200 - 1400

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. mdpi.com In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecule would be expected to show a prominent molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), respectively.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. mdpi.comnih.gov This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. Fragmentation patterns observed in the MS/MS spectrum would provide further structural information, with characteristic losses of the acetamide side chain or fragments arising from the cleavage of the dioxopiperazine ring.

Table 3: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular FormulaC₆H₉N₃O₃
Monoisotopic Mass171.0644 u
Nominal Mass171 u
Expected [M+H]⁺ in HRMS172.0717

X-ray Crystallography for Solid-State Structure Determination

Conformational Preferences and Dynamics of the Dioxopiperazine Ring

In solution, the dioxopiperazine ring of this compound is not static but exists in a dynamic equilibrium of different conformations. The six-membered ring can undergo puckering, leading to various boat and twist-boat conformations. The presence of the acetamide substituent at the N-1 position will influence the conformational equilibrium.

Computational and Theoretical Investigations of 2 3,5 Dioxopiperazin 1 Yl Acetamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

No published research is available to provide data on the quantum chemical calculations of 2-(3,5-Dioxopiperazin-1-yl)acetamide.

Electronic Structure and Molecular Orbital Analysis

Specific details regarding the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and other molecular orbital characteristics of this compound have not been reported in the scientific literature.

Prediction of Spectroscopic Parameters

There are no available studies that predict the spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) of this compound through computational methods.

Molecular Dynamics Simulations for Conformational Landscapes

Information from molecular dynamics simulations, which would describe the conformational possibilities and energy landscapes of this compound, is not present in the reviewed literature.

Computational Analysis of Intra- and Intermolecular Interactions

A computational analysis detailing the specific intra- and intermolecular interactions, such as hydrogen bonding or van der Waals forces, for this compound has not been conducted in published research.

Based on a comprehensive search of available scientific literature, there is currently no specific research published on the chemical compound This compound that would allow for the generation of an article focusing on its role as a building block and intermediate in organic synthesis as per the requested detailed outline.

The search did not yield any studies detailing its use as a precursor to complex heterocyclic systems, as a scaffold for the construction of conformationally constrained molecules, or its contributions to the development of novel synthetic methodologies.

Therefore, it is not possible to provide a scientifically accurate and informative article strictly adhering to the provided outline for this specific compound.

Table of Compounds Mentioned:

Analytical Methodologies for the Chemical Quantification and Detection of 2 3,5 Dioxopiperazin 1 Yl Acetamide

Chromatographic Techniques in Chemical Process Monitoring (e.g., HPLC, GC)

Chromatographic techniques are powerful tools for the separation, identification, and quantification of 2-(3,5-Dioxopiperazin-1-yl)acetamide in various matrices, including reaction mixtures and purified samples. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common methods for non-volatile and thermally labile compounds like cyclic dipeptides.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of cyclic dipeptides and related compounds. researchgate.net In a typical RP-HPLC setup for this compound, a non-polar stationary phase, such as a C18 column, would be used. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of the target compound from impurities or starting materials. nih.gov

Detection is commonly achieved using an ultraviolet (UV) detector, as the amide and dione (B5365651) functionalities in the molecule exhibit some UV absorbance, typically in the range of 210-230 nm. almacgroup.com For enhanced sensitivity and selectivity, a Diode Array Detector (DAD) can be used, which allows for the acquisition of the full UV spectrum of the eluting peaks.

Gas Chromatography (GC):

Gas chromatography is generally less suitable for the direct analysis of this compound due to its relatively high polarity and low volatility. However, derivatization of the compound to increase its volatility could potentially allow for GC analysis. This approach is less common than HPLC due to the additional sample preparation steps required.

Table 1: Illustrative HPLC Parameters for the Analysis of a Dioxopiperazine Derivative

ParameterValueReference
Column C18, 250 x 4.6 mm, 5 µm nih.gov
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile nih.gov
Flow Rate 1.0 mL/min mdpi.com
Detection UV at 218 nm nih.gov
Injection Volume 20 µL nih.gov
Column Temperature 25 °C researchgate.net

Spectrophotometric Methods for Purity and Reaction Progression Monitoring

For a compound like this compound, direct UV spectrophotometry can be used. However, its chromophores (the amide and dione groups) have relatively low molar absorptivity, which may limit the sensitivity of the method.

To enhance sensitivity and selectivity, derivatization reactions that produce a highly colored product can be employed. The absorbance of this product is then measured at its wavelength of maximum absorbance (λmax). For instance, the secondary amine in the piperazine (B1678402) ring or the primary amide could potentially be targeted for derivatization. One common approach involves a condensation reaction with an aldehyde to form a Schiff base, which can be colored. csu.edu.au Another possibility is a diazotization-coupling reaction if an aromatic amine is present or can be introduced. ekb.eg

The progress of a synthesis reaction can be monitored by observing the change in absorbance at a specific wavelength corresponding to either the reactant or the product. This allows for a rapid assessment of the reaction's endpoint.

Table 2: Example of a Spectrophotometric Method Development

StepDescriptionReference
Reagent Selection A reagent that reacts specifically with a functional group in the target analyte to produce a colored product. For example, p-dimethylaminobenzaldehyde for primary amines. csu.edu.au
Optimization of Reaction Conditions Investigating the effect of reagent concentration, pH, temperature, and reaction time on color development. csu.edu.au
Determination of λmax Scanning the spectrum of the colored product to find the wavelength of maximum absorbance. ekb.eg
Calibration Curve Plotting absorbance versus concentration for a series of standard solutions to establish the linear range of the assay. ekb.eg

Validation of Analytical Procedures for Chemical Research Applications

Validation of an analytical method is essential to ensure that it is suitable for its intended purpose and provides reliable, reproducible results. formulationbio.com For chemical research applications, the validation process typically involves assessing several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines.

Key Validation Parameters:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. formulationbio.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by a linear regression analysis of a calibration curve. csu.edu.au

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. almacgroup.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix and the recovery is calculated. formulationbio.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Typical Acceptance Criteria for Analytical Method Validation in a Research Context

ParameterAcceptance CriteriaReference
Linearity (Correlation Coefficient, r²) ≥ 0.99 nih.gov
Accuracy (% Recovery) 80 - 120% formulationbio.com
Precision (RSD) ≤ 15% nih.gov
LOD/LOQ Signal-to-Noise Ratio of 3:1 for LOD and 10:1 for LOQ mdpi.com

Future Directions and Emerging Research Avenues in 2 3,5 Dioxopiperazin 1 Yl Acetamide Chemistry

Discovery of Novel and Efficient Synthetic Routes

Emerging research is paving the way for catalytic and one-pot procedures that streamline the synthesis of these scaffolds. A key area for future development is the application of modern catalytic systems. For instance, a concise, high-yield synthesis of 2,5-diketopiperazines has been demonstrated using a diboronic acid anhydride (B1165640) as a catalyst for hydroxy-directed peptide bond formation and subsequent cyclization. organic-chemistry.org This approach significantly improves atom economy by avoiding stoichiometric condensation reagents and generates water as the only byproduct. organic-chemistry.org Similarly, one-pot procedures have been developed to produce various N-substituted piperazine-2,6-diones in high yields. researchgate.net

Future synthetic strategies for 2-(3,5-Dioxopiperazin-1-yl)acetamide and its analogues could leverage cutting-edge methodologies from the broader field of heterocycle synthesis. These include:

Multicomponent Reactions (MCRs): Reactions like the Ugi four-component reaction can be used to assemble complex acyclic precursors that can then undergo cyclization to form the dioxopiperazine ring, offering high efficiency and structural diversity in a single step. nih.gov

Photoredox Catalysis: Recently developed protocols, such as the Silicon Amine Protocol (SLAP), utilize light-mediated radical processes to construct piperazine (B1678402) rings under mild conditions. mdpi.com Adapting such methods could provide novel entry points to the dioxopiperazine core, potentially allowing for the introduction of previously inaccessible functional groups. mdpi.com

Table 1: Comparison of Synthetic Approaches for Dioxopiperazine Scaffolds

MethodDescriptionAdvantagesPotential Future Application for this compound
Classical Cyclization Intramolecular condensation of a dipeptide ester or amide precursor. wikipedia.orgStraightforward concept, well-established.Optimization for higher yields and milder conditions.
Iminodiacetic Acid Condensation Reaction of iminodiacetic acid derivatives with a primary amine (e.g., aminoacetamide). researchgate.netUse of simple, inexpensive starting materials. researchgate.netDevelopment of catalytic variants to improve efficiency.
Catalytic Dehydration Diboronic acid anhydride-catalyzed condensation and cyclization sequence. organic-chemistry.orgHigh atom economy, high yields, avoids stoichiometric reagents. organic-chemistry.orgDirect application for a greener, more efficient synthesis.
Photoredox-Mediated Cyclization Radical-based cyclization initiated by a photocatalyst. mdpi.comMild reaction conditions, high functional group tolerance. mdpi.comAccess to novel analogues and complex derivatives.

Exploration of Underexplored Chemical Transformations

The this compound molecule possesses multiple reactive sites, offering a playground for exploring a wide range of chemical transformations. While some reactions on the basic diketopiperazine (DKP) ring are known, many remain underexplored, especially concerning their selectivity and application to complex derivatives. wikipedia.org

The DKP scaffold has three main points of reactivity: the nitrogen atoms, the α-carbons (C-3 and C-6), and the carbonyl groups. wikipedia.org Future research could systematically investigate reactions at each of these sites:

Reactivity at α-Carbons (C-3 and C-6): The protons on the carbons adjacent to the carbonyls are acidic and can be removed to form enolates. These enolates are nucleophilic and can undergo various reactions, including alkylation, aldol (B89426) additions, and halogenation followed by displacement. wikipedia.org The synthesis of 3,6-diunsaturated 2,5-DKP derivatives through sequential aldol condensations has been demonstrated. mdpi.com A promising future direction is the development of diastereoselective and enantioselective versions of these transformations to control the stereochemistry of the resulting products. The diastereoselective synthesis of diketopiperazine bis-α,β-epoxides via oxidation of exocyclic olefins attached at these positions highlights the potential for complex, stereocontrolled modifications. acs.orgacs.org

Reactivity at Nitrogen Atoms: The acetamide (B32628) side chain is attached at one of the nitrogen atoms. The second nitrogen atom (N-4) remains a nucleophilic site available for further functionalization, such as alkylation or arylation, which has been used to modify the properties of DKP-containing compounds. nih.gov

Reactivity at Carbonyl Groups: The two amide carbonyl groups can be selectively reduced to form piperazines or can be converted into enol phosphates, which then participate in palladium-catalyzed cross-coupling reactions to synthesize dihydropyrazines and pyrazines. wikipedia.org

Directed C-H Functionalization: A highly advanced and underexplored avenue is the regioselective functionalization of C-H bonds. Research has shown that a radical-promoted C-H bond oxidation can be directed to a specific position on the DKP ring by a tethered silyl (B83357) group, enabling the synthesis of complex structures like epidithiodioxopiperazines. nih.gov Applying this concept to this compound could allow for precise modification of the ring without pre-functionalization.

Table 2: Reactive Sites and Potential Transformations of the Dioxopiperazine Core

Reactive SiteType of TransformationPotential OutcomeEmerging Research Focus
α-Carbons (C-3, C-6) Enolate Chemistry (Alkylation, Aldol) wikipedia.orgmdpi.comIntroduction of carbon-based substituents.Asymmetric catalysis for stereocontrol.
α-Carbons (C-3, C-6) Epoxidation of exocyclic double bonds. acs.orgFormation of reactive epoxide rings for further chemistry.Diastereoselective and enantioselective methods.
Nitrogen Atom (N-4) N-Alkylation / N-Arylation nih.govModification of solubility, electronic, and steric properties.Development of late-stage functionalization techniques.
Carbonyl Carbons (C-2, C-5) Reduction / Enol Phosphate Formation wikipedia.orgAccess to piperazine or pyrazine (B50134) derivatives.Selective reduction of one carbonyl group.
Ring C-H Bonds Directed C-H Oxidation nih.govRegioselective introduction of functional groups.Expansion to other C-H activation strategies.

Potential Applications in Material Science and Supramolecular Chemistry

The rigid, planar structure of the dioxopiperazine ring, combined with its capacity for hydrogen bonding, makes it an excellent candidate for applications in both material science and supramolecular chemistry.

In material science , the dioxopiperazine unit can be used as a monomer for polymerization.

Ring-Opening Polymerization (ROP): 2,5-Diketopiperazines are cyclic dipeptides and can undergo controlled ring-opening polymerization to produce poly(amino acids). whiterose.ac.uk This provides an alternative and potentially more sustainable route to these versatile and biodegradable polymers, avoiding the use of hazardous reagents like phosgene (B1210022) that are common in other methods. whiterose.ac.uk The acetamide group in this compound could introduce unique functionality along the resulting polymer chain.

Condensation Polymerization: The DKP ring can be incorporated as a rigid unit into the backbone of polymers like polyamides. researchgate.net Polyamides containing these units have been shown to possess high thermal stability, with glass transition temperatures exceeding those of common aliphatic nylons. researchgate.net Furthermore, piperazine-based scaffolds have been used to create metallopolymers with degradative properties suitable for bioengineering applications. udayton.edu

In supramolecular chemistry , the dioxopiperazine ring is an ideal building block, or tecton, for creating ordered, non-covalent assemblies.

Hydrogen-Bonded Networks: The two amide groups provide both hydrogen bond donors (N-H) and acceptors (C=O), facilitating self-assembly into predictable patterns. wikipedia.org Analogous structures like piperazine are known to form distinct supramolecular hydrogen-bonded networks, and it has been shown that derivatives can assemble into 2D layers. rsc.org The nearly planar and conformationally constrained nature of the DKP scaffold makes it highly suitable for designing crystalline materials and molecular gels. wikipedia.org

Responsive Materials: The integration of dioxopiperazine units into larger supramolecular systems opens the door to creating functional materials. For example, by combining the DKP hydrogen-bonding motif with photochromic molecules, it may be possible to design light-responsive supramolecular assemblies where binding affinity can be controlled externally. rsc.org

Table 3: Potential Future Applications

FieldApplicationKey Structural FeatureRationale
Material Science Biodegradable PolymersCyclic dipeptide structureRing-opening polymerization (ROP) to form functional poly(amino acids). whiterose.ac.uk
Material Science High-Performance ThermoplasticsRigid ring systemIncorporation into polyamide backbones to increase thermal stability. researchgate.net
Material Science Functional MetallopolymersNitrogen atoms for coordinationCoordination with metal ions to create degradable materials for bioengineering. udayton.edu
Supramolecular Chemistry Crystal EngineeringH-bond donors & acceptors, rigid scaffoldActs as a predictable building block (tecton) for creating 2D or 3D networks. wikipedia.orgrsc.org
Supramolecular Chemistry Stimuli-Responsive SystemsDefined hydrogen-bonding sitesCan be coupled with responsive units (e.g., photoswitches) to create smart materials. rsc.org

Q & A

Q. How can computational modeling enhance the SAR of this compound derivatives?

  • Answer : Perform molecular dynamics simulations to assess binding stability with Topo II isoforms. Use QSAR models to predict bioactivity based on substituent effects (e.g., electron-withdrawing groups on the piperazine ring). Validate predictions with enzymatic assays.

Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition studies?

  • Answer : Fit data to a four-parameter logistic model (IC₅₀ calculation) using nonlinear regression. Compare curves with F-tests to assess significance. Replicate experiments ≥3 times and report mean ± SEM. Use ANOVA for multi-group comparisons.

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